Chitosan

Description

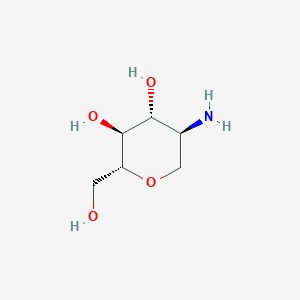

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-3-2-11-4(1-8)6(10)5(3)9/h3-6,8-10H,1-2,7H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBVRXQDKNIBH-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954201 | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-61-9 | |

| Record name | 1-Deoxyglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-anhydro-2-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chitosan Production and Chemical Architecture in Research Contexts

Sources and Extraction Methodologies for Chitin (B13524) Precursors

Chitin, a naturally occurring polysaccharide, is the precursor to chitosan (B1678972) and is found in the structural components of various organisms. nih.gov The primary commercial sources for chitin are the exoskeletons of crustaceans, though fungal and microbial sources are also utilized, and research into more sustainable alternatives is ongoing. srce.hrresearchgate.net The extraction of chitin typically involves two main steps: demineralization to remove inorganic materials and deproteinization to eliminate proteins. srce.hrresearchgate.net

Crustacean Biomass as a Primary Source

The shells of crustaceans such as shrimps, crabs, lobsters, and krill are the main commercial sources of chitin, largely supplied by the shellfish processing industry. srce.hrresearchgate.net The chitin content in these shells can range from 15% to 40% of the dry weight. aimspress.comijsea.com The extraction process from this biomass is well-established and can be performed through chemical or biological methods. srce.hrresearchgate.net

The traditional chemical method for chitin extraction from crustacean shells involves:

Demineralization: This step removes minerals, primarily calcium carbonate, from the shells. glycopedia.eu It is typically achieved by treating the ground shells with acids like hydrochloric acid (HCl). tennessee.edunih.gov

Deproteinization: Following demineralization, proteins are removed using an alkaline treatment, commonly with sodium hydroxide (B78521) (NaOH). nih.govwalshmedicalmedia.com

Decolorization: A final step to remove pigments, often using reagents like acetone (B3395972) or hydrogen peroxide, can be performed to yield a colorless chitin product. tennessee.eduwalshmedicalmedia.com

While effective, the chemical method has drawbacks, including high costs and environmental concerns due to the use of strong acids and bases. srce.hr

Biological methods present a more environmentally friendly alternative. srce.hr These methods often utilize microorganisms, such as lactic acid bacteria, for fermentation. srce.hrresearchgate.net During this process, the bacteria produce lactic acid, which facilitates the demineralization of the shells by reacting with calcium carbonate to form calcium lactate. srce.hrresearchgate.net Concurrently, proteolytic enzymes produced by the microorganisms or naturally present in the shellfish waste contribute to deproteinization. researchgate.net Research indicates that chitin obtained through biological methods can have a higher molecular weight compared to that from chemical extraction. nih.gov

| Method | Key Reagents/Organisms | Primary Function | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | Demineralization and Deproteinization | Well-established and effective | Environmentally unfriendly, can reduce chitin molecular weight nih.govsrce.hr |

| Biological (Fermentation) | Lactic Acid Bacteria (e.g., Lactobacillus) | Simultaneous Demineralization and Deproteinization | Eco-friendly, yields higher molecular weight chitin nih.govsrce.hr | Can be slower than chemical methods |

Fungal and Microbial Chitin Derivation

Fungi, particularly from the phyla Ascomycota, Basidiomycota, and Zygomycota, are a significant source of chitin, where it is a component of their cell walls. engormix.com Fungal mycelia from species like Aspergillus niger and Mucor rouxii can be cultivated for chitin production. glycopedia.eutennessee.edu A key advantage of using fungal sources is the significantly lower mineral content in their cell walls, which often eliminates the need for a demineralization step. tennessee.eduwalshmedicalmedia.com

The extraction process from fungal biomass generally involves:

An alkaline treatment with NaOH to remove proteins and other alkali-soluble components. tennessee.edu

An acid treatment to separate the chitin from other polysaccharides like β-glucan. tennessee.edu

The production of chitin from fungi is not subject to seasonal availability, unlike crustacean sources, and can be achieved through controlled fermentation processes. walshmedicalmedia.comresearchgate.net This allows for a more consistent and predictable supply. researchgate.net Furthermore, the resulting fungal chitin often possesses unique properties such as homogeneity in molecular weight. frontiersin.org

Emerging Sustainable Chitin Sources

Research is actively exploring more sustainable and environmentally friendly sources and extraction methods for chitin to meet growing demand. engormix.com

Insects are emerging as a viable alternative source of chitin. frontiersin.org Species like the black soldier fly (Hermetia illucens) are being farmed for various purposes, and their exoskeletons, which are rich in chitin, can be utilized as a byproduct. agtechnavigator.comnih.gov Insect-derived chitin offers several advantages, including easier farming and processing compared to crustaceans, and a reduced environmental impact. frontiersin.org The extraction process is similar to that for crustaceans but generally requires a less intensive demineralization step due to a lower mineral content. nih.gov

Mushrooms , a type of fungi, are also being recognized as a sustainable source of chitin. agtechnavigator.com Companies are beginning to produce chitin and this compound from mushrooms, citing benefits such as reduced risk of allergenicity compared to shellfish-derived products and the potential for local, decentralized production. agtechnavigator.com

Green extraction technologies are also being developed to minimize the environmental footprint of chitin production. The use of deep eutectic solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors, is a promising approach. aimspress.com These solvents are often biodegradable, non-toxic, and can be recycled, making them a more sustainable alternative to the harsh acids and alkalis used in traditional chemical extraction. aimspress.com Studies have shown that DESs can be highly effective in both deproteinizing and demineralizing crustacean shells to produce high-purity chitin. aimspress.com Microwave-assisted extraction in conjunction with DESs has also been shown to improve the efficiency of the process. nih.gov

Deacetylation Processes for this compound Synthesis

This compound is produced from chitin through a process called deacetylation, which involves the removal of acetyl groups (CH₃CO) from the N-acetyl-D-glucosamine units of the chitin polymer. researchgate.netnih.gov This conversion increases the polymer's solubility in acidic solutions and imparts many of the unique biological properties associated with this compound. The extent of this conversion is measured by the degree of deacetylation (DDA). researchgate.net

Chemical Deacetylation Techniques

The most common and industrially established method for this compound production is chemical deacetylation, which typically utilizes a hot, concentrated alkaline solution. nih.govnih.gov

Heterogeneous Deacetylation: This is the standard industrial process where solid chitin is treated with a concentrated solution of an alkali, most commonly sodium hydroxide (NaOH) at concentrations of 40-50%, at elevated temperatures (typically 80–120 °C) for several hours. nih.govnih.govresearchgate.net The DDA of the resulting this compound is influenced by several factors:

Alkali Concentration: Higher NaOH concentrations generally lead to a higher DDA. nih.gov

Temperature: Increased temperature accelerates the reaction, resulting in a higher DDA in a shorter time. nih.gov

Reaction Time: Longer reaction times increase the DDA. nih.gov

A significant drawback of this method is that the harsh reaction conditions can lead to the degradation of the polymer backbone, resulting in a lower molecular weight this compound. nih.govnih.gov The process also generates large volumes of alkaline wastewater, posing environmental challenges. nih.gov

Homogeneous Deacetylation: In this method, chitin is first dissolved in a suitable solvent system, such as a concentrated NaOH solution at a lower temperature, before the deacetylation reaction proceeds. nih.gov This approach can lead to a more uniform deacetylation but is often more complex to implement on a large scale. nih.gov

| Parameter | Effect on Degree of Deacetylation (DDA) | Potential Side Effect |

|---|---|---|

| NaOH Concentration | Higher concentration increases DDA nih.gov | Increased risk of polymer degradation |

| Temperature | Higher temperature increases DDA nih.gov | Significant reduction in molecular weight nih.gov |

| Reaction Time | Longer time increases DDA nih.gov | Increased energy consumption and potential for degradation |

Biotechnological and Enzymatic Deacetylation Approaches

To overcome the limitations of chemical deacetylation, biotechnological methods using enzymes are being explored as a milder and more controlled alternative. forth.gr The key enzymes in this process are chitin deacetylases (CDAs) (EC 3.5.1.41). nih.govforth.gr

CDAs are enzymes that specifically catalyze the hydrolysis of the N-acetyl linkages in chitin and its oligomers, converting them to this compound. forth.gr These enzymes have been identified in various organisms, including fungi (e.g., Mucor rouxii, Colletotrichum lindemuthianum), insects, and bacteria. nih.govforth.grnih.gov

The advantages of enzymatic deacetylation include:

High Specificity: The reaction is highly specific, minimizing the degradation of the polymer chain and allowing for the production of high molecular weight this compound. nih.govfrontiersin.org

Process Control: It offers the potential to control the deacetylation process precisely, leading to the production of this compound with a well-defined DDA and pattern of acetylation. forth.gr

Environmental Benefits: The process is carried out under mild conditions (e.g., lower temperature and neutral pH), making it more environmentally friendly than chemical methods. forth.gr

However, there are challenges to the widespread adoption of enzymatic deacetylation. A primary disadvantage is the low efficiency of CDAs on the highly crystalline and insoluble chitin substrate. forth.grfrontiersin.org The accessibility of the acetyl groups to the enzyme is limited, often resulting in low degrees of deacetylation. forth.gr To improve efficiency, pretreatment of the chitin to reduce its crystallinity and increase its solubility is often necessary. forth.gr Research has shown that enzymatic deacetylation is more effective on soluble substrates like partially deacetylated chitosans or chitin oligomers. forth.gr

Comparative Analysis of Deacetylation Methodologies and their Influence on this compound Properties

The process of deacetylation, which converts chitin to this compound by removing acetyl groups, is a critical step that dictates the final properties of the this compound polymer. The methodologies employed for deacetylation significantly influence the degree of deacetylation (DD), molecular weight (MW), and the pattern of acetylation, thereby affecting the polymer's performance in research applications. The most common method is alkaline hydrolysis, but enzymatic and other chemical methods are also utilized. The choice of method and its parameters (e.g., alkali concentration, temperature, reaction time) directly impacts the resulting this compound's characteristics.

Alkaline treatment, typically with concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high temperatures, is the most prevalent industrial method for this compound production. Studies have shown that factors such as temperature, reaction time, and NaOH concentration have a significant effect on the DD of the synthesized this compound. nih.gov For instance, a higher duration of alkali treatment generally leads to a higher DD. researchgate.net However, these harsh conditions can also lead to a decrease in molecular weight due to the cleavage of glycosidic bonds. researchgate.net The resulting DD can range from 30% to 95% depending on the source material and the specific preparation procedure. revistia.com

Enzymatic deacetylation, using chitin deacetylases, offers a more controlled and milder alternative to harsh chemical methods. This approach can produce this compound with a more defined and homogeneous pattern of deacetylation, which can be crucial for specific biomedical applications. However, the cost and availability of suitable enzymes have limited its widespread industrial adoption.

The characterization of the degree of deacetylation is as crucial as the production method itself. Various analytical techniques are employed to quantify DD, each with its own advantages and limitations. These methods include potentiometric titration, Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, UV-Vis spectroscopy, and X-ray diffraction (XRD). scienceopen.comscielo.br While sophisticated techniques like ¹H NMR are often considered the reference method for DD determination, simpler and more accessible methods have been shown to be reliable for both research and industrial quality control. bibliotekanauki.pl Discrepancies in DD values can arise from the chosen analytical method, sample solubility, moisture content, and instrument accuracy, which highlights the importance of standardized protocols in research. scienceopen.comscielo.br

Interactive Table: Comparison of Deacetylation Methodologies and their Influence on this compound Properties

| Methodology | Typical Reagents/Conditions | Influence on Degree of Deacetylation (DD) | Influence on Molecular Weight (MW) | Key Research Implications |

|---|---|---|---|---|

| Alkaline Hydrolysis | Concentrated NaOH or KOH, high temperatures (e.g., 100°C) for several hours. nih.gov | Higher DD is achievable with increased reaction time and alkali concentration. nih.govresearchgate.net | Can cause significant chain degradation, leading to a lower and more heterogeneous MW. researchgate.net | Widely used for producing this compound for a broad range of applications; properties can be tuned by varying reaction conditions. |

| Enzymatic Deacetylation | Chitin deacetylase enzymes under mild pH and temperature conditions. | Allows for more precise control over the DD and can produce specific acetylation patterns. | Generally preserves the polymer backbone, resulting in higher MW this compound compared to harsh chemical methods. | Ideal for specialized biomedical applications where a well-defined structure and high biocompatibility are required. |

| Steam Explosion | High-pressure saturated steam followed by rapid decompression. | Can achieve moderate to high DD. | Can lead to a reduction in MW, but potentially less severe than prolonged alkaline treatment. | An alternative, potentially more environmentally friendly method for producing this compound. |

This compound's Macromolecular Structure and Physicochemical Parameters Relevant to Research

The macromolecular structure of this compound, defined by its degree of deacetylation, molecular weight, and the presence of reactive functional groups, dictates its physicochemical properties and, consequently, its utility in various research fields.

Influence of Degree of Deacetylation (DD) on Research Outcomes

The degree of deacetylation (DD) is arguably the most critical parameter defining this compound, as it determines the density of free amino groups (-NH₂) along the polymer chain. nih.govThis compound-indonesia.com This parameter directly influences a wide range of properties, including solubility, crystallinity, and biological activity.

Solubility and Polyelectrolyte Behavior: this compound's solubility in acidic solutions is a direct consequence of the protonation of its amino groups (pKa ≈ 6.3-6.7). scielo.brmdpi.com A higher DD means more amino groups are available for protonation, leading to increased positive charges along the backbone and enhanced solubility in acidic environments (pH 3-6). scielo.br This cationic polyelectrolyte behavior is unique among natural polysaccharides and is fundamental to many of its applications, such as flocculation, gene delivery, and antimicrobial activity. scielo.brscielo.br this compound with a low DD (e.g., 70-80%) has fewer free amino sites, reducing its chemical reactivity and solubility in acidic media. This compound-indonesia.com

Crystallinity and Mechanical Properties: The DD also affects the physical structure of this compound. An increase in DD has been correlated with a linear increase in the crystallinity of this compound films. nih.gov This change in crystallinity, along with surface roughness, can influence the mechanical properties of this compound-based materials. For example, tensile strength and elongation to break have been shown to vary with the DD. nih.gov

Biological Activity and Biocompatibility: In biomedical research, DD is a key determinant of biocompatibility and bioactivity. Studies have shown that cell proliferation can be significantly influenced by the DD of the this compound substrate. For instance, the proliferation of olfactory ensheathing cells (OECs) was found to increase linearly as the DD increased from 72% to 85%. nih.gov this compound with a DD below 75% was found to be cytocompatible but induced some cellular stress, while DDs above 75% showed improved biocompatibility. nih.gov For applications like drug delivery and tissue engineering, a high DD is often preferred as it ensures better biocompatibility and a lower immune response. This compound-indonesia.com

Significance of Molecular Weight (MW) in this compound-Based Systems

The molecular weight (MW) of this compound, which reflects the length of the polymer chain, is another crucial parameter that significantly impacts its physicochemical and biological properties. This compound is typically categorized into high molecular weight (HMWC, >700 kDa), medium molecular weight (MMWC, 150–700 kDa), and low molecular weight (LMWC, <150 kDa). mdpi.com

Viscosity and Solubility: MW is a primary determinant of the viscosity of this compound solutions; higher MW leads to higher viscosity. mdpi.com This property is critical in the formation of hydrogels, films, and scaffolds. While HMWC exhibits lower solubility in water, LMWC is more readily soluble. mdpi.com The high viscosity of HMWC can also make it more difficult for these molecules to pass through cell membranes. mdpi.com

Drug Delivery and Release: In drug delivery systems, MW plays a significant role in encapsulation efficiency and drug release kinetics. An increase in the MW of this compound can lead to a decrease in drug release. researchgate.net This is attributed to the greater viscosity of the gel layer that forms around the drug particles upon contact with a dissolution medium. researchgate.net Conversely, a low molecular weight is often considered important for biomedical applications due to its relationship with encapsulation efficiency, cytotoxicity, and degradation rate of nanoparticles. researchgate.net

Biological and Antimicrobial Activity: The biological effects of this compound can be MW-dependent, although findings can sometimes be contradictory. nih.gov Some studies have shown that HMWC had better therapeutic effects in certain models, while others have demonstrated that LMWC chitosans (e.g., 1.5–4.5 kDa) exhibit better inhibitory activities against certain bacteria. researchgate.netnih.gov It has also been reported that intermediate MW this compound (e.g., 50 kDa) had the strongest effect against E. coli. nih.gov This indicates that the optimal MW for antimicrobial activity can be specific to the target microorganism.

Interactive Table: Impact of this compound's Molecular Weight on Research System Properties

| Molecular Weight (MW) Category | Typical Range (kDa) | Viscosity | Solubility | Impact on Drug Release | Key Research Applications |

|---|---|---|---|---|---|

| Low (LMWC) | < 150 mdpi.com | Low | Higher water solubility. mdpi.com | Faster drug release. researchgate.net | Antimicrobial agents, drug delivery where rapid release is desired. researchgate.netnih.gov |

| Medium (MMWC) | 150 - 700 mdpi.com | Intermediate | Soluble in weak acid solutions. mdpi.com | Moderate and controlled drug release. | General purpose films, coatings, and encapsulation. |

| High (HMWC) | > 700 mdpi.com | High | Lower solubility, soluble in acidic solutions. mdpi.com | Slower, more sustained drug release. researchgate.net | Scaffolding for tissue engineering, hydrogels, materials requiring high mechanical strength. researchgate.net |

Functional Groups and their Role in Chemical Reactivity for Derivatization

This compound's chemical versatility stems from the presence of reactive functional groups along its polysaccharide backbone. These groups serve as sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The primary reactive sites are the free amino groups (-NH₂) at the C-2 position of the deacetylated units and the primary and secondary hydroxyl groups (-OH) at the C-6 and C-3 positions, respectively. nih.govnih.gov

The amino group is the most reactive site and is central to many derivatization reactions. nih.gov Its nucleophilic nature allows it to participate in reactions such as:

Acylation: Reaction with acid anhydrides or acyl halides to introduce acyl groups, which can modify the polymer's hydrophobic character. mdpi.com

Alkylation: Reaction with alkyl halides or epoxides. This includes carboxymethylation, where chloroacetic acid or glyoxylic acid reacts with the -NH₂ and -OH groups to improve water solubility over a wider pH range. nih.govexpresspolymlett.com

Schiff Base Formation: Condensation reaction with aldehydes and ketones to form imines, which can be further reduced to form stable secondary amine linkages.

Graft Copolymerization: The amino groups can serve as initiation sites for grafting other polymer chains onto the this compound backbone, creating copolymers with combined properties, such as this compound-g-poly(ethylene glycol). nih.gov

The hydroxyl groups, particularly the more accessible primary hydroxyl group at the C-6 position, also participate in derivatization reactions like etherification and esterification. nih.gov However, the reactivity of the hydroxyl groups is generally lower than that of the amino group. In some cases, it is necessary to protect the highly reactive amine group to achieve selective modification of the hydroxyl groups. nih.gov

Through these chemical modifications, derivatives such as carboxymethyl this compound, N-succinyl this compound, and quaternized this compound can be synthesized. researchgate.net These modifications are carried out to improve specific characteristics like solubility in neutral or alkaline solutions, enhance antimicrobial activity, or introduce specific functionalities for targeted drug delivery, chelation of metal ions, and tissue engineering applications. nih.govexpresspolymlett.com

Chemical Modification and Advanced Derivatization Strategies for Enhanced Chitosan Functionality

Impact of Derivatization on Chitosan's Academic and Applied Properties

Fine-tuning of Bioadhesive and Mucoadhesive Capabilities

This compound (B1678972), a linear polysaccharide derived from chitin (B13524), possesses inherent bioadhesive and mucoadhesive properties primarily due to the electrostatic interactions between its positively charged amino groups and the negatively charged components of mucosal surfaces, such as mucin glycoproteins. Additionally, hydrogen bonding and hydrophobic interactions contribute to its adhesive capabilities mdpi.comnih.govlongdom.orgmdpi.comacs.org. This natural affinity makes this compound a promising candidate for drug delivery systems aimed at prolonging residence time at absorption sites mdpi.comresearchgate.netnih.govresearchgate.net.

However, the native form of this compound exhibits limitations, notably its pH-dependent solubility (being soluble mainly at acidic pH below 6.0-6.5) and a limited mucoadhesive strength under physiological conditions mdpi.commdpi.comnih.govresearchgate.net. To overcome these drawbacks and enhance its functional performance, extensive chemical modification and advanced derivatization strategies have been developed mdpi.commdpi.comnih.govresearchgate.netchitolytic.commdpi.compharmaexcipients.com. These modifications aim to improve solubility across a wider pH range, increase adhesive strength, and enable specific interactions with mucosal tissues.

Key Derivatization Strategies and Research Findings:

Thiolated this compound (TCS) Thiolation is a prominent strategy to significantly enhance this compound's mucoadhesive properties. By introducing thiol (-SH) groups onto the this compound backbone, these derivatives can form covalent disulfide bonds with cysteine-rich domains present in mucin glycoproteins mdpi.comnih.govchitolytic.commdpi.compharmaexcipients.comresearchgate.netdovepress.comresearchgate.net. This mechanism, often referred to as "thiol-disulfide exchange," leads to a much stronger and more prolonged adhesion compared to the non-covalent interactions of unmodified this compound nih.govmdpi.comdovepress.com.

Research findings demonstrate that thiolated this compound derivatives offer several advantages, including improved mucosal adhesion, enhanced permeation-enhancing effects, increased stability, and better-controlled drug release profiles mdpi.comlongdom.orgnih.govchitolytic.commdpi.compharmaexcipients.comresearchgate.netdovepress.comd-nb.info. For instance, studies have reported that thiolated this compound can exhibit a 9.9-fold increase in adhesion force and a 55-fold longer adhesion time compared to unmodified this compound nih.gov. Furthermore, PEG-bearing thiolated this compound has shown enhanced mucoadhesive strength longdom.orgnih.gov. Thiolated hexanoyl glycol this compound (SH-HGC) has also been synthesized, demonstrating stronger mucoadhesiveness than its non-thiolated counterpart (HGC) due to the interaction between its thiol groups and mucin, alongside exhibiting thermogelling properties d-nb.info.

Table 1: Comparative Mucoadhesive Performance of Thiolated this compound

| This compound Derivative | Adhesion Force Improvement (vs. Unmodified this compound) | Adhesion Time Improvement (vs. Unmodified this compound) | Key Mechanism | Reference |

| Thiolated this compound | 9.9-fold increased | 55-fold longer | Covalent disulfide bond formation with mucin cysteine residues | nih.gov |

| PEG-Thiolated this compound | Enhanced strength | Not specified | Disulfide bonding + interpenetration with mucus | longdom.orgnih.gov |

| Thiolated Hexanoyl Glycol this compound (SH-HGC) | Stronger mucoadhesiveness (vs. HGC) | Not specified | Interaction between thiol groups and mucin; thermogelling properties contribute | d-nb.info |

Trimethyl this compound (TMC) Trimethyl this compound is a quaternized derivative of this compound that maintains a permanent positive charge across a wide pH range, including physiological pH mdpi.comnih.gov. This persistent cationic nature enables strong electrostatic interactions with negatively charged mucosal surfaces, making it a highly effective mucoadhesive polymer mdpi.comnih.gov. TMC also exhibits enhanced solubility compared to native this compound, particularly at neutral and basic pH values where unmodified this compound is largely insoluble mdpi.comnih.gov. TMC derivatives, such as trimethyl this compound-cysteine (TMC-Cy), combine the benefits of both permanent charge and thiol-mediated adhesion, further improving mucoadhesion and permeation enhancement dovepress.com. PEGylation of TMC has also been shown to improve its mucoadhesive effect, likely due to the interpenetration of the polyethylene (B3416737) glycol chains with the mucus layer mdpi.comnih.gov.

Carboxymethyl this compound (CMCS) The introduction of carboxymethyl groups onto the this compound structure leads to carboxymethyl this compound, which significantly improves water solubility nih.govmdpi.com. The presence of strong hydrogen bonding groups in CMCS also contributes to enhanced mucosal adhesion mdpi.com. This modification broadens the applicability of this compound, especially in formulations requiring solubility at neutral or basic pH nih.gov.

Catechol-Functionalized this compound Catechol-functionalized this compound derivatives have demonstrated improved mucoadhesive capabilities. The catechol groups can form strong adhesive bonds with mucosal tissues. For instance, hydrogels prepared with catechol-functionalized this compound, chemically crosslinked with genipin, showed a substantial increase in in vitro residence time compared to simple genipin-crosslinked this compound hydrogels mdpi.com.

Table 2: Impact of Catechol Functionalization on this compound Hydrogel Residence Time

| This compound Hydrogel Type | In Vitro Residence Time | Reference |

| Simple Genipin-Crosslinked this compound Hydrogel | 1.5 hours | mdpi.com |

| Catechol-Functionalized this compound Hydrogel (Genipin-Crosslinked) | Up to 6 hours | mdpi.com |

Acylated this compound Derivatives Acylation modifications, such as those involving methacrylic anhydride (B1165640) or hexanoic anhydride, can enhance this compound's processing properties, controlled release, and mucoadhesive characteristics nih.govresearchgate.netd-nb.info. Methacryloyl groups, for example, can form covalent bonds with thiols under physiological conditions, thereby improving mucoadhesion researchgate.net. Similarly, hexanoyl glycol this compound (HGC) can be further modified to incorporate thiol groups, leading to improved mucoadhesion and thermogelling properties d-nb.info.

Peptide-Modified this compound Novel strategies involve conjugating this compound with specific peptides to enhance bioadhesion. For instance, this compound conjugated with a select peptide sequence from the Vibrio cholerae Bap1 adhesin protein has been developed. This modification promotes stronger interactions with epithelial cells. Ex vivo T-peel tests using porcine large intestine tissue demonstrated that peptide-modified this compound doubled the average adhesion energy compared to pristine this compound, indicating significantly improved adhesion via electrostatic and secondary interactions mrs.org.

Hydrophobic this compound Derivatives While often modified for solubility, some hydrophobic this compound derivatives are designed to enhance stability by reducing matrix hydration, thereby increasing resistance to enzymatic degradation, particularly in the gastric environment longdom.orgdovepress.com. Increasing hydrophobicity, such as in palmitoyl (B13399708) glycol this compound, can also improve bioadhesion longdom.org.

Fundamental Biological Activities and Mechanistic Investigations of Chitosan

Antimicrobial Mechanisms of Chitosan (B1678972) and its Derivatives

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. scielo.br The multifaceted mechanisms of its antimicrobial action are a subject of extensive research, with several key processes identified.

The most widely accepted antimicrobial mechanism of this compound involves its interaction with the microbial cell surface. mdpi.com In an acidic environment (pH below 6.0), the amino groups (-NH₂) on the this compound molecule become protonated (-NH₃⁺), conferring a polycationic nature to the polymer. nih.govnih.gov This positive charge facilitates electrostatic interactions with negatively charged components on the surface of microorganisms. researchgate.net

In Gram-negative bacteria, these interactions occur with lipopolysaccharides (LPS), while in Gram-positive bacteria, the target is primarily teichoic acids. mdpi.commdpi.com This electrostatic binding is believed to disrupt the integrity of the cell wall and membrane, leading to increased permeability. researchgate.net The destabilization of the cell envelope results in an osmotic imbalance and leakage of essential intracellular components such as proteins, nucleic acids, and ions, ultimately causing cell death. mdpi.comresearchgate.net

Evidence suggests that this compound, particularly low molecular weight this compound, can penetrate the microbial cell wall and membrane to exert its effects intracellularly. mdpi.commdpi.com Once inside the cytoplasm, this compound can interact with essential biomolecules, disrupting critical biosynthetic pathways.

The positively charged this compound molecules can bind to negatively charged DNA and RNA through electrostatic interactions with phosphate (B84403) groups. researchgate.netnih.gov This binding can inhibit DNA replication and transcription, thereby preventing the synthesis of messenger RNA (mRNA) and subsequent protein synthesis. mdpi.comnih.gov Studies have shown that this compound can inhibit the expression of genes associated with cell wall functions and transport in fungi like Candida albicans. researchgate.net The inhibition of β-galactosidase expression has also been observed, indicating an effect on protein biosynthesis. researchgate.net This interference with the central dogma of molecular biology effectively halts microbial growth and proliferation. researchgate.net

This compound is an effective chelating agent due to the presence of amino and hydroxyl groups that can bind to various metal ions. nih.gov This chelating ability is considered another potential antimicrobial mechanism. nih.gov Metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) are crucial for the stability of the microbial cell wall and as cofactors for various enzymes. nih.gov

| Microorganism | This compound-Fe²⁺ Nanoparticle MIC (mg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 20 |

Data derived from a study on the antimicrobial activity of Fe-loaded this compound nanoparticles. nih.gov

Another proposed mechanism involves the formation of a polymer film on the surface of microbial cells. mdpi.com This external barrier can block the transport of essential nutrients into the cell and the removal of waste products, effectively suffocating the microorganism. mdpi.com This film can interfere with the porins on the cell surface, which are crucial for the exchange of substances with the environment. mdpi.com The introduction of hydrophobic characteristics, such as through alkylation, can enhance the formation of this sealing barrier. mdpi.com

The antimicrobial efficacy of this compound is not static but is influenced by several intrinsic and extrinsic factors.

Molecular Weight (MW): Lower molecular weight this compound generally exhibits greater antimicrobial activity. scielo.br This is attributed to its ability to more easily penetrate the cell wall and interact with intracellular components. mdpi.commdpi.com High MW this compound, while effective at disrupting the cell membrane, may not be able to enter the cell. mdpi.com

Degree of Deacetylation (DD): A higher degree of deacetylation corresponds to a greater number of free amino groups, leading to a higher positive charge density upon protonation. mdpi.com This enhanced positive charge strengthens the electrostatic interaction with the microbial cell surface, generally resulting in increased antimicrobial activity. scielo.br

pH: The antimicrobial activity of this compound is highly pH-dependent. nih.gov It is most effective in acidic conditions (pH < 6.5) where its amino groups are protonated. mdpi.com As the pH approaches neutral and becomes alkaline, the solubility and positive charge of this compound decrease, leading to reduced antimicrobial efficacy. researchgate.net

Concentration: The concentration of this compound plays a crucial role. At lower concentrations, it can cause leakage of intracellular components, while at higher concentrations, it may form a dense coat on the cell surface, preventing leakage but still inhibiting growth. nih.gov

Chemical Modifications: Derivatives of this compound, such as N,N,N-trimethyl this compound (TMC) and N-(2-(N,N,N-trimethylammoniumyl)acetyl)-chitin (TACin), have been shown to exhibit increased antimicrobial activity, particularly at neutral pH, with their efficacy often correlating with the degree of substitution. nih.gov

| This compound Derivative | Effect of Increased DS on Antimicrobial Activity |

|---|---|

| N,N,N-trimethyl this compound (TMC) | Increased activity |

| N-(2-(N,N,N-trimethylammoniumyl)acetyl)-chitin (TACin) | Increased activity |

| N-(2-hydroxyl) propyl-3-trimethyl ammonium this compound (HTC) | Decreased activity (in most cases) |

| Hydroxypropyl this compound (HPC) | Decreased activity |

| Carboxymethyl this compound (CMC) | Not active in the study |

Findings from a study on the antibacterial structure-activity relationship for common this compound derivatives. nih.gov

Antioxidative Properties and Radical Scavenging Mechanisms of this compound

This compound and its derivatives also possess notable antioxidative properties, enabling them to scavenge free radicals and protect against oxidative stress. scientific.netnih.gov The primary mechanism is believed to involve the reaction of unstable free radicals with the hydroxyl (-OH) and amino (-NH₂) groups on the pyranose ring of this compound to form stable macromolecular radicals. scientific.netresearchgate.net

The antioxidant activity of this compound can be attributed to its ability to donate a hydrogen atom from its hydroxyl or amino groups to a free radical, thereby neutralizing it. nih.gov The lone pair of electrons on the nitrogen atom of the amino group can also participate in this process. nih.gov

Furthermore, the chelating ability of this compound contributes to its antioxidant properties. By chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in reactions that generate highly reactive free radicals, such as the Fenton reaction. nih.gov

Chemical modifications of this compound, such as the introduction of phenolic groups, have been shown to significantly enhance its radical scavenging capabilities. nih.gov Studies have demonstrated that these derivatives exhibit improved scavenging activity against various free radicals, including DPPH, hydroxyl, and superoxide (B77818) radicals. nih.gov

| Free Radical | IC50 Range (μg/mL) |

|---|---|

| DPPH | 41-172 |

| Hydroxyl (OH) | 10-89 |

| Superoxide (O₂⁻) | 14-38 |

Data from a study on the free radical-scavenging property of phenolic-functionalized this compound derivatives. nih.gov

Anti-inflammatory Cellular and Molecular Pathways Associated with this compound

This compound has demonstrated notable anti-inflammatory properties through its interaction with various cellular and molecular pathways. A primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov By inhibiting NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes. mdpi.comnih.gov

In vitro studies have consistently shown that this compound can reduce the production of key pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment led to a dose-dependent decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the protein and transcriptional levels. mdpi.comnih.govmdpi.com Similarly, this compound-alginate nanoparticles have been found to inhibit the production of IL-12p40 in human monocytes and IL-6 in human keratinocytes stimulated by P. acnes. nrfhh.comnih.gov

The anti-inflammatory effects of this compound are also linked to its ability to modulate macrophage polarization. This compound can influence macrophages to shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state, which is characterized by the release of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra). nih.gov This immunomodulatory capability is dependent on the activation state of the macrophages. nih.gov

The molecular weight (MW) and degree of deacetylation (DD) of this compound are critical factors influencing its anti-inflammatory activity. Larger molecular weight this compound derivatives (e.g., 72 kDa and 156 kDa) have been shown to downregulate NF-κB activation and decrease the production of nitric oxide and pro-inflammatory cytokines. nih.govresearchgate.net In contrast, low molecular weight this compound (e.g., 7.1 kDa) can sometimes exhibit pro-inflammatory effects by upregulating NF-κB activation. nih.govresearchgate.net

Table 1: Effect of this compound on Pro-inflammatory Mediators

| This compound Form | Cell Type | Stimulant | Observed Effect | Key Pathway |

|---|---|---|---|---|

| High Molecular Weight this compound | RAW 264.7 Macrophages | LPS | Decreased TNF-α and IL-6 production | NF-κB Inhibition |

| This compound-Alginate Nanoparticles | Human Monocytes | P. acnes | Inhibited IL-12p40 production | TLR Signaling Interference |

| This compound-Alginate Nanoparticles | Human Keratinocytes | P. acnes | Inhibited IL-6 production | TLR Signaling Interference |

| Low Molecular Weight this compound | RAW 264.7 Macrophages | LPS | Increased TNF-α and IL-6 production | NF-κB Activation |

Immunomodulatory Effects and Vaccine Adjuvant Properties of this compound-Based Formulations

This compound and its derivatives are recognized for their significant immunomodulatory effects, making them promising candidates as vaccine adjuvants. consensus.appresearchgate.netnih.gov Their efficacy stems from a combination of physicochemical and biological properties that enhance and direct the immune response to co-administered antigens. consensus.appnih.gov

A key mechanism is the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. consensus.appnih.gov this compound has been shown to induce DC maturation, characterized by the upregulation of surface markers like human leukocyte antigen (HLA), CD80/86, and CD83. mdpi.com This maturation process enhances the efficiency of antigen presentation to T cells, thereby initiating a robust adaptive immune response. consensus.app

Recent studies have elucidated specific molecular pathways involved in this compound's adjuvant activity. One such mechanism is the activation of the c-GAS-STING pathway. mdpi.comresearchgate.net Phagocytic uptake of this compound by DCs can induce mitochondrial stress and the release of mitochondrial DNA into the cytoplasm, which is then sensed by c-GAS, leading to STING activation and the subsequent production of type I interferons (IFNs). mdpi.com Additionally, this compound can activate the NLRP3 inflammasome, resulting in the maturation and release of pro-inflammatory cytokines like IL-1β. mdpi.comresearchgate.net

This compound-based formulations, particularly nanoparticles, effectively enhance both humoral and cellular immunity. nih.govnih.gov They promote a balanced Th1/Th2 response, stimulating the production of a range of cytokines including IFN-γ, IL-2, IL-4, IL-12, and TNF-α. consensus.appbiomedres.us This broad-spectrum cytokine induction contributes to the development of both antibody-mediated and cell-mediated immunity. biomedres.us The mucoadhesive properties of this compound also play a crucial role in its adjuvant function for mucosal vaccines by prolonging antigen retention at mucosal surfaces. consensus.app

Table 2: Immunomodulatory Mechanisms of this compound as a Vaccine Adjuvant

| Mechanism | Key Cellular/Molecular Target | Outcome |

|---|---|---|

| APC Activation | Dendritic Cells, Macrophages | Upregulation of CD80/86, CD83, HLA; Enhanced antigen presentation |

| Innate Pathway Activation | c-GAS-STING Pathway | Production of Type I Interferons |

| Inflammasome Activation | NLRP3 Inflammasome | Secretion of IL-1β |

| Cytokine Induction | T-helper cells (Th1/Th2) | Balanced production of IFN-γ, IL-2, IL-4, IL-12, TNF-α |

Cellular and Tissue Adherence Mechanisms: Focus on this compound's Mucoadhesive Characteristics

This compound's utility in various biomedical applications is significantly enhanced by its excellent mucoadhesive properties, which enable it to adhere to mucosal surfaces. researchgate.netdergipark.org.trmdpi.com This adherence prolongs the residence time of this compound-based formulations at the site of application, which is particularly advantageous for drug delivery. mdpi.comnih.gov

The primary mechanism underlying this compound's mucoadhesion is the electrostatic interaction between its positively charged amino groups and negatively charged components of the mucus layer. researchgate.netnih.gov At a pH below its pKa of approximately 6.5, the primary amine groups (-NH₂) on the glucosamine units of this compound become protonated (-NH₃⁺), imparting a cationic nature to the polymer. nih.govnih.gov Mucus is rich in mucins, which are glycoproteins containing negatively charged sialic acid and sulfonic acid residues. researchgate.netdergipark.org.trnih.gov The strong electrostatic attraction between the cationic this compound and the anionic mucin is the main driving force for mucoadhesion. researchgate.netnih.gov

The degree of deacetylation (DD) and molecular weight (MW) of this compound are crucial parameters that influence its mucoadhesive capacity. A higher DD means a greater number of free amino groups, leading to a higher positive charge density and stronger electrostatic interactions with mucin. mdpi.com The conformation and flexibility of the polymer chains, also affected by the DD, can impact the interpenetration of this compound into the mucus layer. mdpi.com

Table 3: Key Interactions in this compound Mucoadhesion

| Type of Interaction | Interacting Groups on this compound | Interacting Groups on Mucin | Relative Contribution |

|---|---|---|---|

| Electrostatic Attraction | Protonated Amino Groups (-NH₃⁺) | Sialic Acid, Sulfonic Acid Residues | Primary |

| Hydrogen Bonding | Hydroxyl Groups (-OH), Amino Groups (-NH₂) | Sugar Moieties | Secondary |

| Hydrophobic Interactions | Polymer Backbone | Non-polar regions of Mucin | Secondary |

| van der Waals Forces | Polymer Backbone | Mucin Glycoproteins | Secondary |

Investigation of this compound Bioactivity at the Subcellular and Molecular Levels

The biological activities of this compound originate from its interactions at the subcellular and molecular levels. Its polycationic nature is fundamental to many of its effects, including its well-documented antimicrobial properties. mdpi.com

One of the primary molecular mechanisms of this compound's bioactivity is its interaction with the negatively charged components of cell membranes. mdpi.com In microorganisms, this interaction can disrupt the cell wall and membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. mdpi.com The molecular weight of this compound influences this activity, with lower molecular weight this compound often exhibiting a greater ability to penetrate cell membranes. mdpi.com

At the subcellular level, once inside the cell, this compound can interfere with essential metabolic processes. It has been shown to chelate metal ions, which are crucial cofactors for many enzymes. mdpi.com This sequestration of metal ions can inhibit enzymatic activity and disrupt cellular function. Furthermore, this compound can bind to microbial DNA and RNA, thereby inhibiting mRNA and protein synthesis. mdpi.com

The degree of deacetylation (DD) is a critical determinant of this compound's bioactivity. A higher DD corresponds to a greater number of protonated amino groups, enhancing its polycationic nature and its ability to interact with negatively charged molecules like nucleic acids and phospholipids in cell membranes. mdpi.com

In the context of mammalian cells, this compound's interactions are more nuanced. It can be internalized by cells, including epithelial cells and cells of the immune system, through endocytosis. nih.gov Inside the cell, it can engage with various signaling pathways, as seen in its immunomodulatory effects. For example, its ability to cause lysosomal escape and activate cytosolic sensors like c-GAS demonstrates its activity within specific subcellular compartments. nih.gov The biocompatibility of this compound with mammalian cells allows for its use in applications like tissue engineering, where it can serve as a substrate that supports cell adhesion and proliferation. nih.govnih.govfrontiersin.org

Table 4: Subcellular and Molecular Targets of this compound

| Target | Mechanism of Action | Resulting Bioactivity |

|---|---|---|

| Cell Membrane/Wall | Electrostatic interaction, disruption of membrane integrity | Antimicrobial |

| Metal Ions | Chelation | Enzyme inhibition |

| DNA/RNA | Binding and interference with replication/transcription | Inhibition of microbial growth |

| Cytosolic Sensors (e.g., c-GAS) | Activation following endocytosis and lysosomal escape | Immunomodulation |

Advanced Chitosan Based Material Design and Engineering Applications

Chitosan (B1678972) in Regenerative Engineering and Biomaterial Scaffolds

This compound, a deacetylated derivative of chitin (B13524), has garnered significant attention in the field of regenerative engineering due to its remarkable properties, including biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM). pan.plnih.gov Its cationic nature allows for easy interaction with negatively charged molecules, making it a versatile platform for developing biomaterial scaffolds that support and promote tissue regeneration. nih.gov

Design and Fabrication of Diverse this compound Scaffold Architectures (e.g., Hydrogels, Nanofibres, Porous Constructs, Films, Sponges)

The versatility of this compound allows for its fabrication into a variety of scaffold architectures, each tailored for specific tissue engineering applications. These structures are designed to mimic the natural ECM, providing a supportive environment for cellular activities. bjmu.edu.cnnih.gov

Hydrogels: this compound hydrogels are three-dimensional, water-swollen networks that can be formed through physical or chemical crosslinking. mdpi.comnih.gov Their high water content and structural similarity to the ECM make them suitable for encapsulating cells and bioactive molecules. mdpi.comresearchgate.net Fabrication methods often involve a step-by-step cross-linking process using agents like sodium tripolyphosphate and sodium hydroxide (B78521) to create gradient structures that can mimic the complexity of natural tissues. bjmu.edu.cn Three-dimensional printing has also emerged as a technique to create complex and customized this compound hydrogel scaffolds. nih.gov

Nanofibres: Electrospinning is a common technique used to produce this compound nanofibres, which closely resemble the fibrous nature of the native ECM. rsc.orgrsc.org These nanofibrous scaffolds possess a high surface-area-to-volume ratio and tunable porosity, which are advantageous for cell attachment, proliferation, and nutrient exchange. rsc.orgnih.gov The properties of electrospun this compound nanofibres can be controlled by adjusting parameters such as polymer concentration, molecular weight, and applied voltage. rsc.org

Porous Constructs: Creating porous this compound scaffolds with interconnected pores is crucial for cell infiltration, nutrient transport, and waste removal. bjmu.edu.cnnih.gov Techniques like freeze-drying (lyophilization) and thermally induced phase separation are employed to fabricate these structures. nih.govresearchgate.net The pore size and porosity can be controlled by adjusting the fabrication parameters, which in turn influences the mechanical properties and cellular response of the scaffold. nih.govmdpi.com For instance, a compression method based on the pH-dependent solubility of this compound can be used to create scaffolds with high mechanical strength and tunable topography. bjmu.edu.cn

Films: this compound films are thin, flexible sheets that can be fabricated by solvent casting. researchgate.net They are often used as wound dressings or as a component in multilayered scaffolds. nih.gov Surface modifications, such as plasma treatment, can be applied to enhance the surface properties of this compound films, improving cell adhesion and proliferation. nih.gov

Sponges: this compound sponges are highly porous structures with interconnected pores, typically prepared by lyophilization of this compound solutions. nih.gov These scaffolds have a large surface area that facilitates cell attachment and growth. The porosity and pore size of this compound sponges can be tailored by controlling the freezing and lyophilization process. nih.gov

Below is an interactive data table summarizing the fabrication techniques and key characteristics of different this compound scaffold architectures.

Studies on Cell Adhesion, Proliferation, and Differentiation on this compound Substrates

This compound's biocompatibility supports the attachment, growth, and differentiation of various cell types, a fundamental requirement for tissue engineering scaffolds. pan.plfrontiersin.org

Cell Adhesion and Proliferation: Studies have shown that this compound surfaces support the adhesion and proliferation of cells such as fibroblasts and osteoblasts. frontiersin.orgscispace.com The degree of deacetylation and molecular weight of this compound can influence these cellular responses. frontiersin.org Surface modifications of this compound membranes, for example, through argon and nitrogen-plasma treatments, have been shown to improve the adhesion and proliferation of fibroblast-like cells. nih.govresearchgate.net The number of human adipose-derived stem cells adhering to porous this compound scaffolds has been observed to increase with a higher density of this compound fibers. bjmu.edu.cn

Cell Differentiation: this compound-based scaffolds have been shown to promote the differentiation of stem cells into specific lineages. For instance, this compound scaffolds can guide the differentiation of mesenchymal stem cells towards chondrocytes, which are essential for cartilage formation. mdpi.com In bone tissue engineering, this compound composites have been demonstrated to support the differentiation of osteoblasts. pan.pl Similarly, in dental applications, this compound-based scaffolds have promoted the odontoblastic differentiation of dental pulp stem cells. nih.gov

Role of this compound in Extracellular Matrix Deposition and Remodeling

This compound plays a crucial role in facilitating the deposition and remodeling of the extracellular matrix (ECM), which is essential for the formation of new tissue. Its structural similarity to glycosaminoglycans, a key component of the natural ECM, is a significant factor in this process. pan.pl this compound-based materials have been reported to promote and accelerate tissue repair by facilitating the organized deposition of collagen, a primary structural protein in the ECM. xml-journal.net The N-acetylglucosamine residues in this compound can activate macrophages, leading to the release of cytokines and other biological mediators that are important in the healing process and ECM remodeling. aimspress.com

Angiogenesis Promotion in this compound-Based Scaffolds

The formation of new blood vessels, or angiogenesis, is critical for the survival and integration of engineered tissues. This compound-based scaffolds have been shown to promote angiogenesis. The incorporation of bioactive molecules into this compound scaffolds can enhance neovascularization in vivo. nih.gov For instance, this compound-based nanofibrous materials can upregulate the expression of cytokines related to signaling pathways involved in skin tissue repair and angiogenesis. aimspress.com In some cases, this compound is combined with other materials that can release specific ions to enhance angiogenesis and wound healing. mdpi.com

Integration of this compound with Other Biopolymers, Synthetic Polymers, and Inorganic Materials

To enhance the mechanical properties and bioactivity of this compound scaffolds, they are often combined with other materials.

Biopolymers: this compound is frequently blended with other natural polymers such as collagen, gelatin, and hyaluronic acid. researchgate.net These combinations aim to create scaffolds with improved biological performance and mechanical stability. For example, this compound-collagen membranes have been used for guided tissue regeneration. thieme-connect.com

Synthetic Polymers: To improve mechanical strength and tailor degradation rates, this compound is often combined with synthetic polymers like poly(lactic acid) (PLA) and polyethylene (B3416737) glycol (PEG). researchgate.netmdpi.com Electrospun scaffolds of this compound and PLA have been developed for biomedical applications. mdpi.com

Inorganic Materials: The incorporation of inorganic materials such as hydroxyapatite (B223615) and bioactive glass into this compound scaffolds is a common strategy, particularly in bone tissue engineering. mdpi.commdpi.comrsc.org These composite scaffolds mimic the composition of natural bone and can enhance osteoconductivity and mechanical strength. nih.govmdpi.com For instance, a this compound/bioglass three-dimensional porous scaffold has been shown to possess mechanical properties well-matched to those of trabecular bone and to support the proliferation of human bone marrow stromal cells. rsc.org

The following interactive data table provides examples of composite this compound scaffolds and their enhanced properties.

Application in Specific Tissue Regeneration Models (e.g., Bone, Cartilage, Nerve, Skin, Dental Tissues)

This compound-based scaffolds have been extensively investigated for the regeneration of various tissues.

Bone Regeneration: this compound's properties, such as biocompatibility and osteoconductivity, make it a suitable material for bone tissue engineering scaffolds. pan.plnih.gov It supports the attachment and proliferation of bone-forming cells. nih.gov this compound is often combined with calcium phosphates to mimic the composition of natural bone and enhance bone regeneration. mdpi.commdpi.com

Cartilage Regeneration: Due to its structural similarity to glycosaminoglycans present in cartilage, this compound is a promising material for cartilage repair. mdpi.comaginganddisease.org this compound-based hydrogels can be used to encapsulate chondrocytes and promote the formation of new cartilage tissue. aginganddisease.orgresearchgate.net Studies have shown that this compound can also modulate inflammatory responses in joints, which is beneficial for treating conditions like osteoarthritis. polymtl.canih.gov

Nerve Regeneration: this compound has been explored for creating nerve guidance conduits to promote nerve repair. nih.govresearchgate.netnih.gov Electrospun this compound nanofibres can provide topographical cues to guide axon elongation. uminho.pt this compound scaffolds can support the growth of nerve cells and help prevent the formation of scar tissue. nih.govresearchgate.net

Skin Regeneration: this compound-based materials, including nanofibers, hydrogels, and sponges, are widely used in wound healing and skin tissue engineering. nih.govaimspress.comresearchgate.net They promote cell proliferation, collagen deposition, and have antimicrobial properties, all of which are beneficial for skin regeneration. xml-journal.netresearchgate.net

Dental Tissues: In dentistry, this compound has shown promise in various applications, including periodontal tissue regeneration and dental pulp engineering. nih.govchitolytic.commdpi.com this compound-based membranes can be used in guided tissue regeneration procedures to promote the regeneration of periodontal ligament and alveolar bone. thieme-connect.combohrium.com this compound scaffolds have also been shown to support the proliferation and differentiation of dental pulp stem cells. nih.gov

This compound as a Polymeric System for Targeted Biological Delivery

This compound, a natural polysaccharide derived from the deacetylation of chitin, has emerged as a highly promising biomaterial for the development of advanced drug delivery systems. Its unique cationic nature, biocompatibility, biodegradability, and mucoadhesive properties make it an ideal candidate for designing sophisticated carriers for targeted biological delivery. These systems are engineered to overcome physiological barriers, protect therapeutic agents from degradation, and ensure their controlled and sustained release at the specific site of action.

Development of this compound Nanoparticle and Colloidal Carrier Systems (e.g., Microspheres, Micelles, Liposome Coatings)

The versatility of this compound allows for its formulation into a variety of nanoparticle and colloidal carrier systems, each with distinct characteristics tailored for specific delivery applications. nih.gov These systems are designed to encapsulate and protect therapeutic agents, enhance their solubility and stability, and facilitate their transport across biological membranes.

Microspheres: this compound microspheres are matrix-based systems that can be prepared using techniques such as spray drying and emulsification cross-linking. nih.govjournaljpri.com These microspheres are particularly useful for the controlled release of drugs, proteins, and antigens. nih.govnih.gov For instance, magnetic this compound microspheres have been developed for targeted drug delivery, demonstrating a high drug loading capacity and a sustained-release profile in vitro. rsc.org The release of the encapsulated agent can be modulated by altering the cross-linking density of the this compound matrix. tandfonline.com

Nanoparticles: this compound nanoparticles are solid colloidal particles ranging in size from 1 to 1000 nm. nih.gov They are typically prepared through methods like ionotropic gelation and polyelectrolyte complexation. The small size of these nanoparticles allows for efficient cellular uptake and the ability to traverse biological barriers. nih.gov They have been extensively investigated for the delivery of a wide range of therapeutic molecules, including chemical drugs, proteins, and gene materials. nih.govnih.gov

Micelles: this compound and its derivatives can self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic core and a hydrophilic shell, making them suitable for the encapsulation of poorly water-soluble drugs. The self-assembly is driven by the amphiphilic nature of chemically modified this compound.

Liposome Coatings: this compound can be used to coat the surface of liposomes, forming what are known as "chitosomes". mdpi.combohrium.com This coating is achieved through electrostatic interactions between the positively charged this compound and the negatively charged phospholipids of the liposome. koreascience.krmdpi.com The this compound layer enhances the stability of the liposomes, provides for a more sustained drug release, and improves their mucoadhesive properties, which can prolong their residence time at the site of absorption. bohrium.commdpi.comrsc.org Studies have shown that this compound-coated liposomes exhibit greater stability over time compared to uncoated liposomes. mdpi.com

| Carrier System | Preparation Method(s) | Key Features | Example Application |

|---|---|---|---|

| Microspheres | Spray drying, Emulsification cross-linking | Controlled release, High drug loading | Sustained delivery of protein drugs nih.govrsc.org |

| Nanoparticles | Ionotropic gelation, Polyelectrolyte complexation | Efficient cellular uptake, Ability to cross biological barriers | Delivery of anticancer chemical drugs nih.gov |

| Liposome Coatings (Chitosomes) | Electrostatic interaction with liposomes | Enhanced stability, Sustained release, Mucoadhesion | Improved delivery of hydrophilic and hydrophobic drugs mdpi.combohrium.com |

Mechanisms Governing Controlled and Sustained Release Profiles from this compound Carriers

The controlled and sustained release of therapeutic agents from this compound-based carriers is a key feature that enhances their therapeutic efficacy. This release is governed by a combination of physical and chemical processes, including diffusion, swelling, and erosion of the polymer matrix. nih.gov

Diffusion-Controlled Release: In this mechanism, the drug diffuses through the this compound matrix and into the surrounding medium. The rate of diffusion is influenced by the porosity of the matrix, the molecular weight of the drug, and the interactions between the drug and the polymer. nih.gov For non-swellable matrices, the release rate generally decreases over time as the drug has to travel a longer distance to the surface.

Swelling-Controlled Release: this compound is a hydrophilic polymer that swells in the presence of water. researchgate.net This swelling behavior is a critical factor in controlling drug release. As the this compound matrix swells, the polymer chains relax, leading to an increase in the mesh size of the matrix and facilitating the diffusion of the encapsulated drug. ijpras.com The degree of swelling and, consequently, the drug release rate can be influenced by the pH of the surrounding medium, the degree of deacetylation of the this compound, and the presence of cross-linking agents. nih.gov

Erosion-Controlled Release: The release of a drug can also be controlled by the erosion or degradation of the this compound matrix. nih.gov this compound is biodegradable and can be broken down by enzymes present in the body. nih.gov As the matrix erodes, the encapsulated drug is released. nih.gov This mechanism is particularly useful for achieving zero-order release kinetics, where the drug is released at a constant rate over time. mdpi.comnih.gov The rate of erosion can be controlled by the molecular weight of the this compound and the cross-linking density of the matrix. tandfonline.com

Combined Mechanisms: In many cases, drug release from this compound carriers is governed by a combination of these mechanisms. nih.gov For example, a drug may be released by diffusion through a swollen matrix that is simultaneously undergoing erosion. The interplay of these mechanisms allows for the fine-tuning of the release profile to meet specific therapeutic needs. mdpi.comnih.gov

| Release Mechanism | Governing Factors | Effect on Release Profile |

|---|---|---|

| Diffusion | Matrix porosity, Drug molecular weight, Drug-polymer interactions | Typically results in a release rate that decreases over time |

| Swelling | pH, Degree of deacetylation, Cross-linking density | Facilitates drug diffusion as the matrix swells |

| Erosion | This compound molecular weight, Cross-linking density, Enzymatic degradation | Can achieve zero-order (constant) release |

Strategies for Permeation Enhancement Across Biological Barriers (e.g., Tight Junction Modulation)

A significant challenge in drug delivery is overcoming biological barriers, such as the intestinal epithelium and the blood-brain barrier, which restrict the passage of many therapeutic molecules. This compound and its derivatives have been shown to act as effective permeation enhancers, primarily through their ability to modulate the tight junctions between epithelial cells. nih.gov

Tight junctions are protein complexes that seal the space between adjacent epithelial cells, forming a barrier to the paracellular transport of molecules. This compound's positively charged amino groups can interact with negatively charged components of the cell membrane, leading to a transient and reversible opening of these tight junctions. nih.gov This allows for the paracellular transport of otherwise impermeable molecules.

Research has demonstrated that this compound nanoparticles can induce a sharp and reversible decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the tight junction barrier, in cell culture models. nih.govresearchgate.net This is accompanied by an increased permeability to macromolecules. nih.govresearchgate.net The mechanism is thought to involve the redistribution of tight junction proteins, such as zonula occludens-1 (ZO-1). nih.govresearchgate.net

Structurally modified this compound, through methylation or thiolation, has shown significantly improved mucoadhesion and permeation-enhancing properties due to its enhanced ability to open tight junctions. nih.gov This makes this compound-based systems particularly promising for the oral delivery of peptides and proteins, which are typically degraded in the gastrointestinal tract and poorly absorbed. nih.gov

Design Considerations for Specific Cellular and Subcellular Targeting

To enhance the therapeutic efficacy and reduce the side effects of drugs, it is often desirable to target their delivery to specific cells or even subcellular compartments. This compound-based carriers can be engineered for such targeted delivery through various strategies.

Passive Targeting: This approach relies on the physicochemical properties of the nanoparticles and the pathophysiology of the target tissue. For example, nanoparticles can preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect.

Active Targeting: This involves the surface modification of this compound nanoparticles with targeting ligands that can specifically bind to receptors that are overexpressed on the surface of target cells. Examples of targeting ligands include:

Antibodies and antibody fragments: These can provide high specificity for cancer cells.

Peptides: Small peptides can be used to target specific receptors.

Aptamers: These are single-stranded DNA or RNA molecules that can bind to a variety of molecular targets.

Carbohydrates: Lectin receptors on the surface of certain cells can be targeted with specific carbohydrate ligands.

Subcellular Targeting: Directing therapeutic agents to specific organelles within a cell, such as the mitochondria or the nucleus, can further enhance their effectiveness. This can be achieved by incorporating specific signals into the design of the this compound carrier. For example, the addition of a nuclear localization signal (NLS) peptide to the surface of a this compound nanoparticle can facilitate its entry into the nucleus, which is crucial for gene delivery applications.

This compound in Gene Transfection and Nucleic Acid Delivery Systems

Gene therapy holds immense promise for the treatment of a wide range of genetic and acquired diseases. mdpi.comresearchgate.net However, the safe and effective delivery of nucleic acids (such as plasmid DNA and siRNA) to target cells remains a major challenge. mdpi.comresearchgate.net this compound has emerged as a leading non-viral vector for gene delivery due to its cationic nature, biocompatibility, and low toxicity compared to viral vectors and other cationic polymers like polyethyleneimine (PEI). mdpi.comnih.govbenthamdirect.com

Development of this compound-Based Non-Viral Gene Vectors

This compound-based non-viral gene vectors are typically formed through the electrostatic interaction between the positively charged amino groups of this compound and the negatively charged phosphate (B84403) groups of nucleic acids. nih.govnih.gov This interaction leads to the condensation of the nucleic acid into a compact, nanoparticle structure known as a polyplex. nih.gov

The formation of these polyplexes offers several advantages for gene delivery:

Protection of Nucleic Acids: The condensed structure protects the nucleic acids from degradation by nucleases in the biological environment. nih.govcambridge.org

Endosomal Escape: this compound is believed to facilitate the escape of the polyplexes from the endosome through the "proton sponge" effect. nih.gov The buffering capacity of this compound in the endosomal pH range is thought to lead to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome, thereby releasing the genetic material into the cytoplasm. nih.gov

The efficiency of gene transfection using this compound-based vectors is influenced by several factors, including the molecular weight and degree of deacetylation of the this compound, the ratio of this compound's amino groups to the phosphate groups of the nucleic acid (N/P ratio), and the pH of the formulation. nih.gov A higher molecular weight and degree of deacetylation generally lead to stronger complexation with nucleic acids and higher transfection efficiency. The N/P ratio is a critical parameter that determines the surface charge and stability of the polyplexes. nih.gov

To further improve the transfection efficiency and target specificity of this compound-based gene vectors, various chemical modifications have been explored. These include the grafting of targeting ligands to the this compound backbone and the incorporation of endosomolytic agents. mdpi.com

| Parameter | Influence on Gene Delivery | Research Finding |

|---|---|---|

| Molecular Weight (MW) of this compound | Affects complex stability and cellular uptake | Higher MW can lead to more stable complexes and improved transfection. nih.gov |

| Degree of Deacetylation (DD) | Determines the density of positive charges | Higher DD results in stronger electrostatic interactions with nucleic acids. nih.gov |

| N/P Ratio | Influences surface charge, size, and stability of polyplexes | A critical factor for efficient DNA condensation and transfection. nih.gov |

| pH | Affects the protonation of this compound's amino groups | This compound is soluble and cationic in acidic conditions (pH < 6.5). nih.govmdpi.com |

Mechanisms of Complexation between this compound and Nucleic Acids (e.g., Plasmid DNA, siRNA)

The formation of stable complexes between this compound and nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), is a critical first step for successful gene delivery. This process, known as complexation or polyelectrolyte complexation, is primarily driven by strong electrostatic interactions. nih.govnih.govresearchgate.netresearchgate.net this compound, a cationic polysaccharide, possesses primary amine groups (-NH2) along its backbone which, in an acidic environment (pH < 6.5), become protonated (-NH3+). nih.govresearchgate.netmdpi.com This gives the polymer a high positive charge density. Conversely, nucleic acids have a negatively charged phosphate backbone (-PO4-). nih.govacs.org The attraction between the positively charged this compound and the negatively charged nucleic acids leads to the spontaneous self-assembly of nano-sized complexes, often called polyplexes. nih.govnih.gov

Several factors significantly influence the stability and characteristics of these this compound-nucleic acid complexes:

pH: The pH of the solution is a determining factor as it controls the degree of protonation of this compound's amino groups. nih.govresearchgate.net At acidic pH values below this compound's pKa of approximately 6.5, the polymer is highly protonated and soluble, enabling strong electrostatic binding with nucleic acids. nih.gov As the pH approaches neutral or alkaline conditions, the degree of protonation decreases, weakening the interaction and potentially leading to complex dissociation. nih.gov